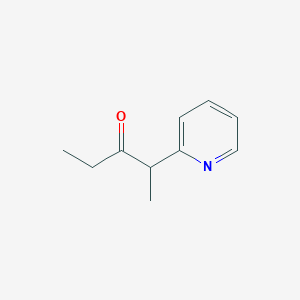
2-(Pyridin-2-yl)pentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-yl)pentan-3-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative of pyridine, characterized by a pyridine ring attached to a pentan-3-one moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)pentan-3-one typically involves the reaction of pyridine derivatives with appropriate ketone precursors. One common method is the condensation reaction between pyridine-2-carboxaldehyde and a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieving high efficiency and scalability .
化学反应分析
Types of Reactions: 2-(Pyridin-2-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
科学研究应用
2-(Pyridin-2-yl)pentan-3-one has several applications in scientific research:
作用机制
The mechanism of action of 2-(Pyridin-2-yl)pentan-3-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
相似化合物的比较
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Used in the synthesis of zinc complexes for catalytic applications.
N-(Pyridin-2-yl)amides: Synthesized from α-bromoketones and 2-aminopyridine, used in various chemical reactions.
Uniqueness: Its combination of a pyridine ring and a ketone moiety allows for diverse chemical transformations and biological activities, making it a valuable compound in research and industry .
生物活性
2-(Pyridin-2-yl)pentan-3-one, a compound featuring a pyridine ring, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a ketone functional group attached to a pentane chain with a pyridine moiety, which is known for its diverse biological properties.
Target Interactions
The biological activity of this compound is believed to involve interactions with various enzymes and receptors. Similar compounds have shown the ability to modulate enzyme activity and influence cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
- Cell Proliferation : It has been observed to inhibit cell growth in certain cancer cell lines.
- Energy Metabolism : The compound may affect metabolic pathways by interacting with key enzymes involved in energy production .
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria. For instance, it has demonstrated inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli . The effectiveness varies based on concentration and environmental factors.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression . Case studies have reported significant reductions in cell viability when treated with this compound.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Research :
Summary of Findings
属性
CAS 编号 |
6304-30-9 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-pyridin-2-ylpentan-3-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8(2)9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 |
InChI 键 |
QLZPOVZWMVWWKD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















